molecular formula C17H18ClNO3 B7053061 N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2,4-dimethylfuran-3-carboxamide

N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2,4-dimethylfuran-3-carboxamide

Cat. No.: B7053061
M. Wt: 319.8 g/mol
InChI Key: ITDJYCOTXMLBPW-UHFFFAOYSA-N
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Description

N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2,4-dimethylfuran-3-carboxamide is a synthetic organic compound with a complex molecular structure It features a benzoxepin ring system fused with a furan ring, and it is substituted with a chloro group and a carboxamide functional group

Properties

IUPAC Name

N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2,4-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-10-9-22-11(2)15(10)17(20)19-14-7-4-8-21-16-12(14)5-3-6-13(16)18/h3,5-6,9,14H,4,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDJYCOTXMLBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)NC2CCCOC3=C2C=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,4-dimethylfuran and 9-chloro-2,3,4,5-tetrahydro-1-benzoxepin.

    Formation of Carboxamide: The carboxamide group can be introduced through an amidation reaction. This involves reacting the furan derivative with an appropriate amine under conditions that facilitate the formation of the amide bond.

    Chlorination: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

    Cyclization: The benzoxepin ring system is formed through a cyclization reaction, which may involve the use of catalysts and specific reaction conditions to ensure the correct ring closure.

Industrial Production Methods

In an industrial setting, the synthesis of N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2,4-dimethylfuran-3-carboxamide would be scaled up using batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2,4-dimethylfuran-3-carboxamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may impart biological activity, making it a candidate for drug discovery and development. Research may focus on its interactions with biological targets and its efficacy in treating various conditions.

Industry

In the industrial sector, this compound can be used as a building block for the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2,4-dimethylfuran-3-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-ethyltriazole-4-carboxamide
  • (9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)methanamine

Uniqueness

Compared to similar compounds, N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2,4-dimethylfuran-3-carboxamide stands out due to its specific substitution pattern and the presence of both a furan and benzoxepin ring system. These structural features may confer unique reactivity and biological activity, making it a valuable compound for further research and development.

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